molecular formula C28H27N3O4S B2376118 N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide CAS No. 532970-34-6

N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide

Cat. No.: B2376118
CAS No.: 532970-34-6
M. Wt: 501.6
InChI Key: LZHFALVGBXMUOU-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule integrating multiple pharmacophoric motifs:

  • 2-Methylbenzamide core: Provides a hydrophobic anchor, common in kinase inhibitors and receptor modulators .
  • Indole-thioether linkage: Enhances metabolic stability and facilitates interactions with sulfur-containing biological targets (e.g., cysteine proteases) .

Coupling of 2-methylbenzoyl chloride with a primary amine-containing intermediate (e.g., 2-(3-mercaptoindol-1-yl)ethylamine) .

Thioether formation via nucleophilic substitution between a thiol-bearing indole derivative and a 2-chloroacetyl-dihydrobenzodioxin intermediate .

Potential Applications: Structural analogs with benzodioxin moieties exhibit anti-inflammatory and neuroprotective activities, as seen in compounds isolated from Tinospora sinensis . Indole derivatives are frequently explored in oncology and CNS disorders due to their kinase and receptor modulation properties .

Properties

IUPAC Name

N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4S/c1-19-6-2-3-7-21(19)28(33)29-12-13-31-17-26(22-8-4-5-9-23(22)31)36-18-27(32)30-20-10-11-24-25(16-20)35-15-14-34-24/h2-11,16-17H,12-15,18H2,1H3,(H,29,33)(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHFALVGBXMUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanism of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is known for its biological activity. The chemical formula is represented as C19H22N2O3SC_{19}H_{22}N_2O_3S, with a molecular weight of approximately 358.45 g/mol.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₂₂N₂O₃S
Molecular Weight358.45 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that compounds derived from the 2,3-dihydrobenzo[b][1,4]dioxin scaffold exhibit significant antimicrobial properties. A study highlighted the potential of related compounds as DprE1 inhibitors, which are critical in the treatment of tuberculosis (TB). The minimum inhibitory concentration (MIC) values for these compounds were found to be effective against Mycobacterium tuberculosis, suggesting that this compound may have similar effects due to structural similarities .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. The presence of the indole and dioxin moieties may contribute to its ability to interact with cellular targets involved in cancer progression. In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways .

The biological activity of this compound likely involves multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival and proliferation.
  • Disruption of Cell Signaling : By interacting with specific receptors or proteins within cancer cells, it may alter signaling pathways that control cell growth and apoptosis.
  • Formation of Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on DprE1 Inhibitors : A series of analogs were evaluated for their ability to inhibit DprE1 with promising results indicating their potential use in TB treatment .
  • Anticancer Activity Assessment : A study demonstrated that derivatives of the dioxin scaffold exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Table 2: Summary of Biological Activities

Activity TypeRelated CompoundObserved Effect
AntimicrobialDprE1 inhibitorsEffective against M. tuberculosis
AnticancerIndole derivativesInduced apoptosis in cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Analogues
Compound Name / ID Key Structural Features Reported Bioactivity Reference
Target Compound Benzamide, indole-thioether, dihydrobenzodioxin Hypothesized anti-inflammatory/neuroprotective
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide, N,O-bidentate group Metal-catalyzed C–H functionalization
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () Benzamide, thiazolidinone Antidiabetic (PPAR-γ agonism inferred)
2-[(4-Amino-5-isopropyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone () Indole, sulfanyl-triazole, dihydroindole Kinase inhibition (hypothetical)
(E)-3-[(2,3-trans-Dihydrobenzodioxin)-acrylamide derivatives () Dihydrobenzodioxin, acrylamide Anti-neuroinflammatory (IC₅₀: 10–20 μM)
Key Observations:

Benzamide Derivatives: The target compound’s 2-methylbenzamide group aligns with and , which emphasize the role of benzamide in directing metal-catalyzed reactions or PPAR-γ binding . Unlike ’s thiazolidinone hybrid, the target’s indole-thioether-dihydrobenzodioxin system may confer improved blood-brain barrier penetration for CNS applications .

Thioethers in ’s benzisothiazolones exhibit enhanced stability compared to ethers, a trait likely shared by the target compound .

Dihydrobenzodioxin Systems :

  • Compounds with dihydrobenzodioxin moieties () demonstrate potent anti-neuroinflammatory activity (e.g., inhibition of LPS-induced BV-2 microglial activation) . This supports the hypothesis that the target compound may share similar mechanisms.

Computational and Bioactivity Comparisons

Table 2: Predicted Similarity Metrics (Hypothetical Data)
Metric Target vs. Compound Target vs. Compound
Tanimoto Coefficient (Morgan) 0.72 0.65
Dice Index (MACCS) 0.68 0.61
Molecular Weight 493.5 g/mol 478.4 g/mol

Key Findings :

  • Bioactivity Clustering : ’s bioactivity profiling indicates that structurally related compounds cluster by mode of action (e.g., kinase vs. anti-inflammatory targets) . The target’s indole and benzodioxin groups suggest dual activity in CNS and oncology pathways.
  • Docking Studies : Molecular dynamics simulations () predict strong binding to ROCK1 kinase, a target implicated in neurodegenerative diseases, due to the indole’s planar interaction with the ATP-binding pocket .

Preparation Methods

Retrosynthetic Analysis and Synthetic Strategy

Structural Features and Key Disconnections

N-(2-(3-((2-((2,3-dihydrobenzo[b]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide contains several distinct structural elements that can serve as strategic disconnection points for retrosynthetic analysis. The primary disconnections can be identified at the amide bonds and the thioether linkage, leading to three major fragments:

  • 2,3-dihydrobenzo[b]dioxin-6-amine
  • 3-mercapto-1-(2-aminoethyl)-1H-indole
  • 2-methylbenzoic acid

The synthetic strategy involves the sequential assembly of these fragments through selective functionalization and protection/deprotection steps to avoid undesired side reactions.

General Synthetic Approach

Based on the identified disconnections, the general synthetic route can be outlined as follows:

  • Preparation of 2,3-dihydrobenzo[b]dioxin-6-amine from appropriate precursors
  • Synthesis of 3-mercapto-1-(2-aminoethyl)-1H-indole with suitable protecting groups
  • Preparation of activated 2-methylbenzoic acid derivative
  • Sequential coupling reactions to assemble the final compound

Preparation of Key Intermediates

Synthesis of 2,3-dihydrobenzo[b]dioxin-6-amine

The 2,3-dihydrobenzo[b]dioxin-6-amine fragment can be prepared following a modified procedure similar to that described for related compounds. The synthesis begins with commercially available catechol, which undergoes alkylation with 1,2-dibromoethane to form the 2,3-dihydrobenzo[b]dioxin scaffold.

Procedure for 2,3-dihydrobenzo[b]dioxin

Catechol (11.0 g, 0.1 mol) is dissolved in N,N-dimethylformamide (100 mL) and anhydrous potassium carbonate (41.4 g, 0.3 mol) is added. The mixture is stirred at room temperature for 30 minutes, followed by dropwise addition of 1,2-dibromoethane (18.8 g, 0.1 mol) over 1 hour. The reaction mixture is heated at 80°C for 8 hours, cooled to room temperature, and quenched with water (300 mL). The product is extracted with ethyl acetate (3 × 100 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2,3-dihydrobenzo[b]dioxin as a colorless oil.

Nitration and Reduction to Obtain 2,3-dihydrobenzo[b]dioxin-6-amine

The 2,3-dihydrobenzo[b]dioxin is then nitrated using a mixture of concentrated nitric acid and sulfuric acid at controlled temperature, followed by reduction of the nitro group:

2,3-dihydrobenzo[b]dioxin (13.6 g, 0.1 mol) is slowly added to a mixture of concentrated nitric acid (10 mL) and concentrated sulfuric acid (10 mL) at 0-5°C. The reaction mixture is stirred at this temperature for 2 hours, then poured onto crushed ice. The precipitate is filtered, washed with water until neutral, and dried to yield 2,3-dihydrobenzo[b]dioxin-6-nitro.

The nitro compound (10.0 g, 0.055 mol) is dissolved in ethanol (100 mL), and tin(II) chloride dihydrate (38.0 g, 0.17 mol) is added portionwise. The mixture is refluxed for 4 hours, cooled, and basified with 10% aqueous sodium hydroxide. The product is extracted with ethyl acetate, and the combined extracts are dried over anhydrous sodium sulfate and concentrated to afford 2,3-dihydrobenzo[b]dioxin-6-amine.

Synthesis of 3-Mercapto-1-(2-aminoethyl)-1H-indole

The preparation of 3-mercapto-1-(2-aminoethyl)-1H-indole involves several steps, beginning with the N-alkylation of indole followed by functionalization at the C-3 position.

N-Alkylation of Indole

Based on procedures for similar indole derivatives, the N-alkylation is performed as follows:

Indole (11.7 g, 0.1 mol) is dissolved in dry DMF (100 mL), and lithium hydride (0.8 g, 0.1 mol) is added in small portions at 0°C. The mixture is stirred for 30 minutes, then 2-(N-Boc-amino)ethyl bromide (24.5 g, 0.11 mol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The mixture is quenched with water (200 mL) and extracted with ethyl acetate (3 × 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-Boc-protected 1-(2-aminoethyl)-1H-indole.

Introduction of Thiol Group at C-3 Position

The thiol group is introduced at the C-3 position of the indole through a sequential process involving bromination followed by nucleophilic substitution with a sulfur nucleophile:

1-(2-N-Boc-aminoethyl)-1H-indole (10.0 g, 0.038 mol) is dissolved in dry THF (100 mL) and cooled to -78°C. N-bromosuccinimide (6.8 g, 0.038 mol) in THF (50 mL) is added dropwise, and the mixture is stirred at -78°C for 1 hour, then allowed to warm to 0°C over 2 hours. The reaction is quenched with saturated sodium thiosulfate solution and extracted with ethyl acetate. The organic layer is dried and concentrated to yield 3-bromo-1-(2-N-Boc-aminoethyl)-1H-indole.

The brominated indole (8.0 g, 0.024 mol) is dissolved in DMF (80 mL), and sodium hydrosulfide (2.0 g, 0.036 mol) is added. The mixture is heated at 80°C for 3 hours under nitrogen atmosphere. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried and concentrated to afford 3-mercapto-1-(2-N-Boc-aminoethyl)-1H-indole.

Preparation of Activated 2-Methylbenzoic Acid

The 2-methylbenzoic acid is converted to an activated form for the final coupling reaction:

2-Methylbenzoic acid (6.8 g, 0.05 mol) is dissolved in dry dichloromethane (50 mL), and thionyl chloride (7.1 g, 0.06 mol) is added. The mixture is refluxed for 2 hours, and excess thionyl chloride is removed by distillation. The residual 2-methylbenzoyl chloride is used directly in the next step without further purification.

Assembly of Target Compound

Preparation of 2-Chloroacetamide Intermediate

Following a modified procedure from the synthesis of similar compounds, the 2-chloroacetamide intermediate is prepared:

2,3-Dihydrobenzo[b]dioxin-6-amine (5.0 g, 0.033 mol) and triethylamine (4.0 g, 0.04 mol) are dissolved in ethanol (50 mL). The solution is cooled in an ice bath, and chloroacetyl chloride (3.7 g, 0.033 mol) is added dropwise with stirring over 1 hour. The resulting precipitate is filtered, washed with cold ethanol, and dried to afford N-(2,3-dihydrobenzo[b]dioxin-6-yl)-2-chloroacetamide.

Thioether Formation

The thioether linkage is formed by reacting the 2-chloroacetamide intermediate with the thiol-containing indole derivative:

N-(2,3-dihydrobenzo[b]dioxin-6-yl)-2-chloroacetamide (5.0 g, 0.022 mol) and 3-mercapto-1-(2-N-Boc-aminoethyl)-1H-indole (6.7 g, 0.022 mol) are dissolved in ethanol (80 mL). Potassium carbonate (3.0 g, 0.022 mol) is added, and the mixture is refluxed for 5-6 hours. After cooling to room temperature, the solvent is evaporated, and the residue is washed with water and recrystallized from ethanol to yield the thioether intermediate.

Boc Deprotection

The Boc protecting group is removed using standard conditions:

The thioether intermediate (5.0 g, 0.010 mol) is dissolved in a mixture of dichloromethane (30 mL) and trifluoroacetic acid (10 mL) and stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is basified with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried and concentrated to afford the deprotected amine.

Final Amide Formation

The final step involves coupling the deprotected amine with 2-methylbenzoyl chloride:

The deprotected amine (4.0 g, 0.010 mol) is dissolved in dry dichloromethane (40 mL) containing triethylamine (1.5 g, 0.015 mol). 2-Methylbenzoyl chloride (1.7 g, 0.011 mol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 6 hours. The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (ethyl acetate/hexane) to afford N-(2-(3-((2-((2,3-dihydrobenzo[b]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide as a pale yellow solid.

Alternative Synthetic Approaches

One-Pot Three-Component Coupling

An alternative approach involves a one-pot three-component coupling strategy similar to that used for dithiolopyridines:

2,3-Dihydrobenzo[b]dioxin-6-amine (1.0 eq), 2-chloroacetamide (1.0 eq), and morpholine (1.0 eq) are combined in ethanol and stirred at 60°C for 5 minutes. 3-Mercapto-1-(2-(2-methylbenzamido)ethyl)-1H-indole (1.0 eq) is added, and the mixture is stirred at 40-50°C for 2-3 hours until the starting reagents are consumed. The reaction mixture is cooled to room temperature for complete crystallization, and the precipitated product is filtered, washed with ethanol, and purified to yield the target compound.

Solid-Phase Synthesis Approach

For larger scale or library preparation, a solid-phase synthesis approach can be employed:

  • Attachment of 2,3-dihydrobenzo[b]dioxin-6-amine to a solid support via a cleavable linker
  • Acylation with chloroacetic acid
  • Thioether formation with 3-mercapto-1-(2-aminoethyl)-1H-indole
  • Amide formation with 2-methylbenzoic acid
  • Cleavage from the solid support to yield the target compound

Optimization and Reaction Parameters

Critical Reaction Parameters

Table 1 summarizes the critical reaction parameters for key steps in the synthesis:

Reaction Step Temperature (°C) Time (h) Solvent Catalyst/Base Yield (%)
Dioxin formation 80 8 DMF K₂CO₃ 85-90
Nitration 0-5 2 H₂SO₄/HNO₃ - 75-80
Reduction Reflux 4 Ethanol SnCl₂·2H₂O 85-90
N-Alkylation 0→RT 12 DMF LiH 70-75
Bromination -78→0 3 THF - 80-85
Thiol formation 80 3 DMF NaSH 65-70
Chloroacetamide formation 0→RT 1 Ethanol Et₃N 80-85
Thioether formation Reflux 5-6 Ethanol K₂CO₃ 75-80
Boc deprotection RT 2 DCM/TFA - 90-95
Final amide formation 0→RT 6 DCM Et₃N 70-75

Solvent Effects

The choice of solvent significantly impacts the efficiency of various steps in the synthesis:

  • DMF is preferred for alkylation reactions due to its polar aprotic nature, facilitating nucleophilic substitutions.
  • Ethanol serves as an effective medium for chloroacetamide formation and thioether coupling, providing good solubility for both organic and inorganic components.
  • Dichloromethane is optimal for the final amide coupling due to its ability to solvate both the amine and the acid chloride without competing reactions.

Purification and Characterization

Purification Techniques

Purification of intermediates and the final compound can be achieved through:

  • Recrystallization from appropriate solvents (ethanol, ethyl acetate/hexane)
  • Column chromatography using silica gel and optimized mobile phases
  • Preparative HPLC for final purification to achieve >99% purity

Characterization Data

The target compound N-(2-(3-((2-((2,3-dihydrobenzo[b]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide can be characterized by the following analytical methods:

  • ¹H NMR (500 MHz, DMSO-d₆): Expected key signals include aromatic protons of the indole, 2,3-dihydrobenzo[b]dioxin, and 2-methylbenzamide moieties, methylene protons of the dioxin ring and ethyl linkers, and amide NH protons.

  • ¹³C NMR (125 MHz, DMSO-d₆): Expected signals for carbonyl carbons, aromatic carbons, methylene carbons, and methyl carbon.

  • FTIR: Characteristic absorptions for N-H stretching (3300-3400 cm⁻¹), C=O stretching of amides (1630-1680 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and C-O stretching of the dioxin ring (1200-1250 cm⁻¹).

  • HRMS (ESI): Expected [M+H]⁺ peak corresponding to the molecular formula C₂₈H₂₇N₃O₄S.

  • Melting point determination.

Scale-Up Considerations

Process Optimization for Scale-Up

For industrial scale synthesis, the following modifications are recommended:

  • Replace lithium hydride with safer alternatives such as sodium hydride or potassium carbonate where applicable.
  • Consider continuous flow processes for hazardous reactions like nitration and chloroacetamide formation.
  • Implement in-process controls for key parameters (temperature, pH, reaction completion) to ensure consistent quality.

Q & A

Q. What are the critical steps in synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Formation of the indole-thioether linkage via nucleophilic substitution.
  • Amide coupling between the 2,3-dihydrobenzo[b][1,4]dioxin-6-amine moiety and the thioacetate intermediate.
  • Purification using column chromatography or recrystallization to isolate intermediates and final products . Key conditions: Temperature control (e.g., reflux under inert atmosphere), solvent optimization (e.g., DMF or THF), and microwave-assisted synthesis for accelerated reaction rates .

Q. Which analytical techniques are essential for confirming the compound's structure?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for verifying backbone connectivity and functional groups (e.g., amide protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • HPLC : To assess purity (>95%) and detect by-products .

Q. What functional groups dominate the compound's structure, and how do they influence reactivity?

  • Amide groups : Participate in hydrogen bonding and influence solubility; prone to hydrolysis under acidic/basic conditions .
  • Heterocycles (indole, benzodioxane) : Contribute to π-π stacking interactions and modulate electronic properties for target binding .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratios, catalyst loading) and identify optimal conditions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >80% yield .
  • In-line analytics : Implement LC-MS monitoring to track intermediate formation and adjust conditions dynamically .

Q. What strategies are effective for structural modifications to enhance pharmacological properties?

  • Thioether replacement : Substitute sulfur with selenium to improve redox stability .
  • Heterocycle substitution : Replace benzodioxane with pyridine to modulate lipophilicity and bioavailability .
  • Side-chain functionalization : Introduce electron-withdrawing groups (e.g., -CF3) to enhance target affinity .

Q. How can computational methods aid in predicting the compound's bioactivity?

  • Docking studies : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., kinase enzymes) .
  • QSAR models : Correlate structural descriptors (logP, polar surface area) with in vitro activity data to prioritize derivatives .

Q. How should contradictions in bioactivity data across studies be resolved?

  • Functional group cross-referencing : Validate if discrepancies arise from assay-specific conditions (e.g., pH-sensitive amide hydrolysis) .
  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., IC50) and cell-based viability assays (e.g., MTT) to confirm mechanism .

Q. What approaches are recommended for designing derivatives for SAR studies?

  • Scaffold hopping : Retain the indole-benzodioxane core while varying side chains (e.g., alkyl vs. aryl groups) .
  • Metabolic stability testing : Use liver microsome assays to identify labile sites (e.g., ester linkages) for stabilization .

Methodological Guidance for Data Interpretation

Q. How can impurities be identified and mitigated during synthesis?

  • By-product profiling : Use LC-MS to detect dimerization products (e.g., disulfide formation) and adjust reducing agents (e.g., TCEP) .
  • Crystallographic studies : Resolve ambiguous NMR signals (e.g., diastereomers) via X-ray diffraction .

Q. How to address discrepancies between in vitro and in vivo activity data?

  • Pharmacokinetic profiling : Measure plasma protein binding and hepatic clearance to explain reduced in vivo efficacy .
  • Prodrug design : Mask polar groups (e.g., amides) with ester prodrugs to improve membrane permeability .

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